molecular formula C6H8O2S B13453050 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid

Cat. No.: B13453050
M. Wt: 144.19 g/mol
InChI Key: KYPGUIGDBIUVIM-UHFFFAOYSA-N
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Description

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid is a valuable dihydrothiophene derivative for research and development. This compound features a carboxylic acid functional group on a partially saturated thiophene ring, making it a versatile building block in organic synthesis and medicinal chemistry. While direct literature on this specific compound is limited, its core structure is closely related to potent inhibitors of biologically significant targets. Thiophene-carboxylic acid scaffolds have been identified as a novel class of D-amino acid oxidase (DAO) inhibitors, which are of great interest for their potential in addressing neurological conditions such as schizophrenia . The mechanism of action for these inhibitors involves the carboxylic acid group forming critical interactions with amino acid residues (Tyr228 and Arg283) in the enzyme's active site, while the thiophene ring engages in hydrophobic interactions . Furthermore, thiophene-2-carbonyl amino acid derivatives have been designed and synthesized as potential antagonists of 2-oxoglutarate (2OG), targeting the Factor Inhibiting HIF-1 (FIH-1) to activate the hypoxia-inducible factor (HIF) pathway . Researchers can utilize 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid as a key synthetic intermediate for the development of novel bioactive molecules, photoswitchable amino acids, and peptidomimetics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

4-methyl-2,5-dihydrothiophene-2-carboxylic acid

InChI

InChI=1S/C6H8O2S/c1-4-2-5(6(7)8)9-3-4/h2,5H,3H2,1H3,(H,7,8)

InChI Key

KYPGUIGDBIUVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation via Cyclization of Thiophene Derivatives

a. Synthesis from 2,4-Dialkylthiophenes

One prevalent method involves the cyclization of suitably substituted thiophene derivatives, particularly 2,4-dialkylthiophenes, followed by oxidation to introduce the carboxylic acid group at the 2-position.

  • Stepwise process:
    • Starting material: 2,4-dialkylthiophenes, such as 2,4-dimethylthiophene.
    • Oxidation: The key step involves oxidizing the methyl group at the 2-position to a carboxylic acid using strong oxidants like potassium permanganate or potassium dichromate under controlled conditions.
    • Reaction conditions: Typically, oxidation is performed in aqueous alkaline media at elevated temperatures (~80°C), with reaction times ranging from 2 to 6 hours to ensure complete oxidation.

b. Example:

2,4-Dimethylthiophene + KMnO4 → 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid

c. Notes:

  • The oxidation step often requires careful control to prevent over-oxidation or ring degradation.
  • The process yields the target compound with high purity when performed under optimized conditions.

Functionalization of 2-Methylthiophene via Carboxylation

a. Lithiation and Carboxylation

A more sophisticated approach involves lithiation of 2-methylthiophene followed by carboxylation:

  • Procedure:
    • Lithiation: Treat 2-methylthiophene with n-butyllithium at low temperatures (-78°C) to generate the lithio derivative.
    • Carboxylation: Bubble carbon dioxide gas into the reaction mixture to introduce the carboxyl group at the lithio site.
    • Work-up: Acidify the mixture to yield the carboxylic acid.

b. Reaction scheme:

2-Methylthiophene + n-BuLi → Lithio-2-methylthiophene
Lithio-2-methylthiophene + CO2 → 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid

c. Conditions:

  • Reaction temperature: -78°C
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Reaction time: 1-2 hours

d. Advantages:

  • High regioselectivity
  • Good yields when optimized

Direct Carboxylation via Metal-Catalyzed C-H Activation

Recent advances have demonstrated the feasibility of direct C-H activation on methyl-substituted thiophenes:

  • Catalysts: Copper or palladium complexes
  • Oxidants: Silver salts or persulfates
  • Conditions: Elevated temperatures (100–150°C), inert atmospheres, in the presence of a base such as potassium carbonate.

This method allows for the direct introduction of the carboxyl group at the methyl position without prior functionalization.

Preparation via Derivative Conversion

a. From 2-Substituted Thiophene Derivatives:

b. Example:

2-Methylthiophene → oxidation to sulfone → oxidative cleavage → 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid

Notes on Reaction Conditions and Yields

Method Reagents Solvent Temperature Reaction Time Typical Yield Remarks
Oxidation of dialkylthiophenes KMnO4 or K2Cr2O7 Aqueous base 80°C 2–6 hours 70–85% Requires careful control to prevent ring degradation
Lithiation and CO2 carboxylation n-BuLi, CO2 THF -78°C 1–2 hours 65–80% High regioselectivity, sensitive to moisture
Metal-catalyzed C-H activation Cu/Pd catalysts Organic solvents 100–150°C 12–24 hours Variable Advanced, requires specialized equipment

Summary of Key Research Findings

  • The oxidation of 2,4-dialkylthiophenes remains the most straightforward route, with high yields reported under optimized conditions.
  • Lithiation methods provide regioselective access to the carboxylic acid, especially suitable for complex derivatives.
  • Recent developments in C-H activation catalysis open new pathways for direct functionalization, reducing steps and improving atom economy.
  • The choice of method depends on the availability of starting materials, desired purity, and scale.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in redox reactions, influencing the compound’s biological activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

2-Thiophenecarboxylic Acid

  • Molecular Formula : C₅H₄O₂S
  • Key Properties : Fully aromatic thiophene ring with a carboxylic acid group at the 2-position.
  • Spectral Data :
    • IR (KBr): Broad O–H stretch (~3446 cm⁻¹), C=O stretch (~1713 cm⁻¹) .
    • MS (EI): Molecular ion peak at m/z 142 (M⁺) inferred from analogous compounds.

Comparison :
The aromaticity of 2-thiophenecarboxylic acid enhances stability but reduces reactivity in cycloaddition reactions compared to the partially saturated 4-methyl-2,5-dihydrothiophene analog. The absence of a methyl group in 2-thiophenecarboxylic acid also limits steric effects during derivatization.

4,5-Dichloro-3-methylthiophene-2-carboxylic Acid

  • Molecular Formula : C₆H₅Cl₂O₂S
  • Key Properties : Chlorine substituents at the 4- and 5-positions increase molecular weight and electronegativity.
  • Applications : Critical building block in pharmaceuticals, especially for synthesizing bioactive molecules with enhanced antibacterial or antifungal properties .

Comparison :
The chlorine atoms in this compound significantly alter electronic properties, increasing acidity of the carboxylic acid group and reactivity toward nucleophilic substitution. In contrast, the methyl group in 4-methyl-2,5-dihydrothiophene-2-carboxylic acid provides steric hindrance without electronic activation.

5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid

  • Molecular Formula : C₁₂H₁₂O₄S
  • Synthesis: Produced via acid-catalyzed cyclization of 2-acetylthiomethyl-4-(4-methoxycarbonylphenyl)-4-oxobutanoic acid in methanol and sulfuric acid .
  • Spectral Data :
    • IR (KBr): 3446 cm⁻¹ (O–H), 1713 cm⁻¹ (C=O).
    • MS (EI): m/z 236 (M⁺).

Comparison: The extended aromatic system (4-carboxyphenyl group) in this compound enhances π-π stacking interactions, making it suitable for materials science applications. However, the additional carboxylic acid group complicates solubility in non-polar solvents compared to the simpler 4-methyl-2,5-dihydrothiophene derivative.

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Aromaticity
4-Methyl-2,5-dihydrothiophene-2-carboxylic acid C₆H₈O₂S 144.19 Methyl, carboxylic acid Partially saturated
2-Thiophenecarboxylic acid C₅H₄O₂S 128.15 Carboxylic acid Fully aromatic
4,5-Dichloro-3-methylthiophene-2-carboxylic acid C₆H₅Cl₂O₂S 213.08 Methyl, Cl, carboxylic acid Fully aromatic

Research Findings and Trends

  • Reactivity : The dihydrothiophene core in 4-methyl-2,5-dihydrothiophene-2-carboxylic acid facilitates ring-opening reactions, unlike fully aromatic thiophenes, enabling access to linear or fused heterocycles .
  • Safety : 2-Thiophenecarboxylic acid is restricted to R&D use due to uncharacterized toxicity, a precaution likely applicable to its dihydrothiophene analog .

Biological Activity

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure features a thiophene ring with a carboxylic acid functional group, which significantly influences its reactivity and biological activity. The molecular formula is C5H6O2SC_5H_6O_2S, and its unique properties make it a candidate for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 4-methyl-2,5-dihydrothiophene-2-carboxylic acid, exhibit antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis or function.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anticancer Properties

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid has also been studied for its anticancer effects. In vitro assays revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
HeLa25Caspase activation
MCF-730Cell cycle arrest

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of 4-methyl-2,5-dihydrothiophene-2-carboxylic acid is attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity related to inflammatory responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative stress, contributing to its anti-inflammatory effects.

Case Studies

Several studies have been conducted to elucidate the biological effects of this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation involving a range of bacterial strains showed significant inhibition rates, supporting the potential use of this compound as a natural antimicrobial agent .
  • Cancer Cell Line Study : Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in HeLa cells with minimal cytotoxicity to normal cells .
  • Inflammation Model : In vivo studies demonstrated the efficacy of this compound in reducing inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclization reactions using acid catalysts are central to synthesizing thiophene derivatives. For example, anhydrous hydrofluoric acid (HF) has demonstrated superior efficacy (95% yield) compared to concentrated sulfuric acid (12.5% yield) in analogous oxazole syntheses, highlighting the importance of catalyst selection . For thiophene esters, protocols involving methanol, sodium, and pH adjustments (to ~5) are effective, as seen in the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. Reaction temperature, solvent purity, and stoichiometric ratios should be rigorously controlled to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substitution patterns. For example, coupling constants in aromatic regions distinguish between isomers.
  • IR Spectroscopy : Validate carboxylic acid (-COOH) and thiophene ring (C-S stretch) functional groups.
  • Melting Point Analysis : Compare observed values with literature data (e.g., discrepancies may indicate impurities or polymorphs).
  • Chromatography (TLC/HPLC) : Monitor reaction progress and purity. Document RfR_f values or retention times for reproducibility .

Advanced Questions

Q. How can researchers address low yields in the cyclization step of thiophene carboxylic acid synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace H2_2SO4_4 with anhydrous HF or Lewis acids (e.g., BF3_3) to enhance electrophilic aromatic substitution efficiency .
  • Temperature Control : Conduct reactions under reflux with inert atmospheres to prevent intermediate degradation.
  • Byproduct Mitigation : Use gradient solvent systems (e.g., hexane/ethyl acetate) for column chromatography to isolate the target compound from side products .

Q. What methodologies resolve contradictory spectral data in substituted thiophene derivatives?

  • Methodological Answer :
  • Dynamic NMR : Resolve splitting ambiguities caused by hindered rotation or tautomerism. For example, variable-temperature NMR can clarify proton exchange in carboxylic acid dimers.
  • X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns (e.g., O—H⋯O interactions in crystal lattices) to validate structural assignments .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify regioisomeric discrepancies .

Q. How can the electronic properties of 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid be exploited in material science?

  • Methodological Answer :
  • Conductive Polymers : Functionalize the thiophene ring via electropolymerization to create π-conjugated systems. The carboxylic acid group enables covalent anchoring to metal oxides (e.g., TiO2_2) for organic semiconductor interfaces .
  • Coordination Chemistry : Use the -COOH group to chelate metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic or sensing applications. Monitor coordination via UV-Vis and cyclic voltammetry .

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